N'-[(E)-(4-ethoxyphenyl)methylidene]-4-[(phenylamino)methyl]benzohydrazide
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Overview
Description
4-(ANILINOMETHYL)-N’~1~-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ANILINOMETHYL)-N’~1~-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation reaction between an aniline derivative and a benzohydrazide derivative. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:
Step 1: Preparation of the aniline derivative.
Step 2: Preparation of the benzohydrazide derivative.
Step 3: Condensation reaction between the aniline derivative and the benzohydrazide derivative in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-(ANILINOMETHYL)-N’~1~-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aniline or ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
4-(ANILINOMETHYL)-N’~1~-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(ANILINOMETHYL)-N’~1~-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit microtubule affinity regulating kinase 4 (MARK4), a Ser/Thr kinase involved in cancer progression . The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
4-(2-(dimethylamino)ethoxy)benzohydrazide: Another hydrazone derivative with similar structural features.
4-Ethoxyaniline: A simpler compound with an ethoxy group attached to an aniline ring.
Uniqueness
4-(ANILINOMETHYL)-N’~1~-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit MARK4 sets it apart from other similar compounds, making it a promising candidate for further research in medicinal chemistry.
Properties
Molecular Formula |
C23H23N3O2 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
4-(anilinomethyl)-N-[(E)-(4-ethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C23H23N3O2/c1-2-28-22-14-10-19(11-15-22)17-25-26-23(27)20-12-8-18(9-13-20)16-24-21-6-4-3-5-7-21/h3-15,17,24H,2,16H2,1H3,(H,26,27)/b25-17+ |
InChI Key |
GDJBURJSJBUUBI-KOEQRZSOSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)CNC3=CC=CC=C3 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)CNC3=CC=CC=C3 |
Origin of Product |
United States |
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